molecular formula C7H6FNO3 B107196 4-Fluoro-3-nitroanisole CAS No. 61324-93-4

4-Fluoro-3-nitroanisole

Cat. No.: B107196
CAS No.: 61324-93-4
M. Wt: 171.13 g/mol
InChI Key: ZRIKJXDEJYMBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-nitroanisole is an organic compound with the chemical formula C7H6FNO3 . It appears as a yellow crystalline solid and is known for its applications in various fields, including the synthesis of dyes, pharmaceuticals, and insecticides . The compound consists of a fluorine atom, a nitro group, and a methoxy group attached to a benzene ring.

Preparation Methods

4-Fluoro-3-nitroanisole can be synthesized through several methods. One common synthetic route involves the reaction of 4-Fluoro-3-nitrophenol with Iodomethane . The reaction conditions typically include the use of a base such as potassium carbonate in a solvent like acetone . The reaction proceeds via nucleophilic substitution, where the methoxy group is introduced to the benzene ring.

Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

4-Fluoro-3-nitroanisole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like or in the presence of .

    Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include concentrated sulfuric acid for nitration and hydrogen gas with a catalyst for reduction. Major products formed from these reactions include 4-Fluoro-3-aminophenol and other substituted derivatives .

Scientific Research Applications

4-Fluoro-3-nitroanisole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes and insecticides

Mechanism of Action

The mechanism of action of 4-Fluoro-3-nitroanisole involves its interaction with various molecular targets. The nitro group is known to participate in electron-withdrawing effects, which can influence the reactivity of the benzene ring. The fluorine atom also contributes to the compound’s stability and reactivity by affecting the electron density on the ring .

Comparison with Similar Compounds

4-Fluoro-3-nitroanisole can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and stability due to the presence of both fluorine and nitro groups.

Properties

IUPAC Name

1-fluoro-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIKJXDEJYMBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340559
Record name 4-Fluoro-3-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61324-93-4
Record name 4-Fluoro-3-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-4-methoxy-2-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3-nitroanisole
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-nitroanisole
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-nitroanisole
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-nitroanisole
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-nitroanisole
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-nitroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.